molecular formula C16H13NO3 B1604869 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- CAS No. 4465-58-1

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-

Cat. No.: B1604869
CAS No.: 4465-58-1
M. Wt: 267.28 g/mol
InChI Key: DQIHOZJLTDMMSG-UHFFFAOYSA-N
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Description

Nomenclature and Registry Information

The compound 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- exists under multiple systematic and common nomenclature systems, reflecting its widespread recognition in chemical databases and industrial applications. The International Union of Pure and Applied Chemistry designation follows the systematic naming convention as 1-(2-hydroxyethylamino)anthracene-9,10-dione, providing clear indication of the substitution pattern and functional group placement. Chemical Abstracts Service has assigned the registry number 4465-58-1 to this compound, establishing its unique identification within the global chemical literature database.

The compound maintains several recognized synonyms across different chemical databases and industrial contexts. PubChem identifies it under multiple designations including 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-, 1-((2-Hydroxyethyl)amino)anthraquinone, and 1-(N-(2-Hydroxyethyl)amino)anthraquinone. Additional nomenclature variants include Disperse Red 66 and Solvent Red 222, reflecting its applications in dye chemistry. The European Inventory of Existing Commercial Chemical Substances designation appears as EINECS 224-731-1, while the United Nations International Identifier maintains the code ZA5MU28PYR.

Registry databases consistently report the molecular formula as C16H13NO3 with a precisely calculated molecular weight of 267.28 grams per mole. The National Institute of Standards and Technology WebBook provides additional verification of these fundamental identifiers, confirming the Chemical Abstracts Service registry number and molecular specifications. Database creation dates indicate initial registration in 2005 with recent modifications extending through 2025, demonstrating ongoing research interest and database maintenance.

Registry Information Value Source
Chemical Abstracts Service Number 4465-58-1
PubChem Compound Identifier 20528
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
European Inventory Number 224-731-1
United Nations Identifier ZA5MU28PYR

Stereochemical and Structural Characterization

The molecular architecture of 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- centers around the fundamental anthraquinone skeleton with specific substitution at the 1-position. The International Chemical Identifier string provides complete structural specification as InChI=1S/C16H13NO3/c18-9-8-17-13-7-3-6-12-14(13)16(20)11-5-2-1-4-10(11)15(12)19/h1-7,17-18H,8-9H2, encoding the precise atomic connectivity and hydrogen placement. The simplified molecular-input line-entry system representation reads C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCO, clearly delineating the anthraquinone core with the attached hydroxyethylamino substituent.

Computational analysis reveals significant stereochemical parameters that influence the compound's physical and chemical behavior. The exact mass calculation yields 267.09000 atomic mass units, while the polar surface area measures 66.40000 square angstroms. The logarithmic partition coefficient between octanol and water equals 1.93920, indicating moderate lipophilicity characteristics. The refractive index determination provides a value of 1.7, reflecting the compound's optical properties.

Physical property measurements demonstrate the compound's crystalline nature and thermal characteristics. Density calculations indicate 1.388 grams per cubic centimeter at standard conditions. The boiling point reaches 534.1 degrees Celsius at 760 millimeters of mercury pressure, while the flash point occurs at 276.8 degrees Celsius. Thermodynamic studies conducted by the National Institute of Standards and Technology report an enthalpy of sublimation value of 152.7 kilojoules per mole at 410 Kelvin, based on temperature range measurements from 403 to 417 Kelvin.

The three-dimensional molecular conformation exhibits characteristic anthraquinone planarity with the hydroxyethylamino substituent extending from the aromatic system. X-ray crystallographic studies would reveal the precise bond angles and distances, though specific crystallographic data requires specialized analytical techniques. The amino nitrogen participates in hydrogen bonding interactions through its lone pair electrons, while the terminal hydroxyl group provides additional hydrogen bonding capabilities.

Structural Parameters Value Units Source
Exact Mass 267.09000 amu
Polar Surface Area 66.40000 Ų
LogP (octanol/water) 1.93920 dimensionless
Refractive Index 1.7 dimensionless
Density 1.388 g/cm³
Boiling Point 534.1 °C at 760 mmHg
Flash Point 276.8 °C
Enthalpy of Sublimation 152.7 kJ/mol at 410 K

Historical Context in Anthraquinone Chemistry

The development of 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- occurs within the broader historical framework of anthraquinone chemistry, which traces its origins to the middle of the nineteenth century. The foundational discovery of anthraquinone itself dates to 1840 when Laurent achieved the oxidation of anthracene to synthesize the parent compound, initially naming it "anthracenuse". Independent work by Anderson during the same period resulted in the alternative designation "oxanthracen," reflecting the early challenges in establishing systematic nomenclature for this emerging class of compounds.

The presently accepted nomenclature "anthraquinone" emerged through the collaborative efforts of German chemists Carl Graebe and Carl Theodore Liebermann in 1868, nearly three decades after the initial discovery. Their seminal publication described the chemical synthesis of the red dye alizarin from anthracene, establishing the fundamental relationship between anthracene and its oxidized quinone derivatives. This breakthrough provided the impetus for industrial development of alizarin production and stimulated extensive research into anthraquinone structural modifications.

Subsequent structural elucidation efforts culminated in 1873 when Fittig proposed the correct diketone structure of anthraquinone that remains the accepted representation today. This structural understanding enabled systematic exploration of substitution patterns, leading to the development of numerous derivatives including amino-substituted compounds. The identification of more than seventy-five natural anthraquinones from diverse biological sources including lichens, marine organisms, fungi, and medicinal plants demonstrated the widespread occurrence and biological significance of this chemical class.

The specific development of amino-substituted anthraquinones, including the hydroxyethylamino derivative under examination, represents a logical extension of early synthetic efforts to modify the parent structure for enhanced properties. The incorporation of amino substituents provides opportunities for hydrogen bonding interactions and modified solubility characteristics, making these compounds particularly valuable in textile dye applications where fiber affinity becomes crucial. Historical records indicate that disperse dyes lacking water-solubilizing groups but capable of adsorption by hydrophobic fibers became important industrial materials.

Position in Chemical Classification Systems

Within systematic chemical classification frameworks, 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- occupies a specific position as a substituted anthraquinone derivative with distinct functional group characteristics. The compound belongs to the broader category of anthraquinone dyes, which constitute a major subdivision of organic colorants based upon the fundamental anthraquinone molecular structure. This classification system recognizes anthraquinone dyes as one of the most important classes of synthetic colorants, distinguished by their structural relationship to the parent 9,10-anthraquinone molecule.

More specifically, the compound falls within the disperse dye subcategory of anthraquinone colorants. Disperse dyes represent a distinct class characterized by their lack of water-solubilizing groups, contrasting with acid dyes that contain sulfonic acid functionalities. The classification as a disperse dye reflects the compound's suitability for application to hydrophobic synthetic fibers such as polyester and acetate rayon, where the dye achieves fiber penetration through suspension in aqueous media with appropriate dispersing agents.

Industrial classification systems recognize the compound under multiple color index designations, including Disperse Red 66 and Solvent Red 222. These standardized color index numbers provide internationally recognized identification within the textile and colorant industries, facilitating commercial transactions and regulatory compliance. The dual classification as both disperse and solvent dye reflects the compound's versatility in different application systems and solvent environments.

Chemical database classification places the compound within the anthraquinone derivatives category of the broader quinone family. The presence of the hydroxyethylamino substituent creates additional classification as an amino alcohol derivative, reflecting the bifunctional nature of the attached substituent group. This dual functionality contributes to the compound's unique properties compared to simple amino or hydroxyl-substituted anthraquinones.

Regulatory classification systems, including the European Inventory of Existing Commercial Chemical Substances and various national chemical inventories, recognize the compound as an established industrial chemical with documented commercial applications. The assignment of specific inventory numbers facilitates regulatory tracking and compliance monitoring across different jurisdictions. Toxicological classification databases maintain records for risk assessment purposes, though detailed safety profiles fall outside the scope of this chemical characterization analysis.

Classification Category Designation Identifier Source
Dye Type Disperse Dye Disperse Red 66
Alternative Dye Type Solvent Dye Solvent Red 222
Chemical Class Anthraquinone Derivative -
Functional Group Amino Alcohol -
European Inventory Commercial Chemical EINECS 224-731-1
Database Classification Quinone Derivative -

Properties

IUPAC Name

1-(2-hydroxyethylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H13NO3/c18-9-8-17-13-7-3-6-12-14(13)16(20)11-5-2-1-4-10(11)15(12)19/h1-7,17-18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIHOZJLTDMMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063485
Record name 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-
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Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4465-58-1
Record name 1-[(2-Hydroxyethyl)amino]-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-((2-hydroxyethyl)amino)-
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Record name 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-
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Record name 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-
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Record name 1-[(2-hydroxyethyl)amino]anthraquinone
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Record name 9,10-ANTHRACENEDIONE, 1-((2-HYDROXYETHYL)AMINO)-
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Preparation Methods

Starting Material and Reaction Overview

The most common and efficient synthetic route to 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- involves the nucleophilic substitution of bromine in bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid) with 2-aminoethanol (ethanolamine). Bromaminic acid serves as a reactive intermediate due to the presence of a bromine substituent that can be displaced by nucleophiles such as amino groups.

Reaction Conditions and Catalysts

  • The reaction is typically carried out in an aqueous medium at elevated temperatures (around 70–90°C).
  • A mixture of copper(II) sulfate and iron(II) sulfate salts is added as catalysts to facilitate the nucleophilic substitution.
  • Sodium hydrogen carbonate is used to maintain a mildly basic environment.
  • The reaction time is approximately 4 hours, monitored by the disappearance of bromaminic acid via chromatographic methods.

Procedure Summary

  • Dissolve bromaminic acid (4.04 g, 0.01 mol) in 40 mL of hot water (70–80°C).
  • Add 2-aminoethanol (0.015 mol) and sodium hydrogen carbonate (0.02 mol).
  • Add copper(II) sulfate (0.05 g) and iron(II) sulfate (0.05 g).
  • Heat the mixture to 90°C and stir for 4 hours.
  • Cool to room temperature and acidify with concentrated HCl to precipitate the product.
  • Filter and wash the precipitate with 20% aqueous sodium chloride.
  • Purify by dissolving in hot water and reprecipitating with HCl.

Yield and Purity

  • The yield of 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- under these conditions is reported to be very high, approximately 96%.
  • The product is confirmed by ^1H and ^13C NMR spectroscopy and elemental analysis.
  • Side products such as 1-amino-4-hydroxy-9,10-anthraquinone-2-sulfonic acid may form due to competing hydroxy nucleophile attack, but their formation is minimized by controlling reaction conditions and pKa of the amine.

Related Synthetic Approaches and Variations

Use of Other Amines

  • The methodology extends to other primary aliphatic amines, producing various 1,4-diaminoanthraquinone derivatives.
  • The reaction efficiency and product purity correlate with the pKa of the amine used, influencing nucleophilic substitution selectivity.

Diazotization and Triazene Formation

  • The amino group of the synthesized 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- can be further functionalized.
  • Diazotization with sodium nitrite in acidic aqueous medium at low temperature (0–5°C) forms diazonium salts.
  • Subsequent azo coupling with primary or secondary amines produces triazene derivatives.
  • This step is sensitive to the nature of the amines and stability of intermediates.

Data Table: Reaction Conditions and Outcomes

Step/Compound Reagents & Conditions Yield (%) Notes
Nucleophilic substitution of bromaminic acid with 2-aminoethanol Bromaminic acid (0.01 mol), 2-aminoethanol (0.015 mol), NaHCO3 (0.02 mol), CuSO4 (0.05 g), FeSO4 (0.05 g), 90°C, 4 h, aqueous medium 96 High yield, minor side hydroxy substitution
Diazotization of aminoanthraquinone Sodium nitrite (0.2 mmol), 1 M HCl, 0–5°C - Formation of diazonium salt
Azo coupling to form triazenes Primary/secondary amines, aqueous medium Variable Dependent on amine properties and stability

Mechanistic Insights

  • The nucleophilic substitution proceeds via displacement of the bromine atom on the anthraquinone ring by the amino group of 2-aminoethanol.
  • The presence of copper(II) and iron(II) salts likely facilitates electron transfer processes, enhancing nucleophilicity and reaction rate.
  • The aqueous medium and controlled pH prevent excessive hydrolysis or side reactions.
  • Diazotization involves formation of a diazonium intermediate, which can be coupled with amines to extend molecular complexity.

Summary of Research Findings

  • The most efficient and reproducible method to prepare 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- is the nucleophilic substitution of bromaminic acid with 2-aminoethanol in aqueous solution catalyzed by copper(II) and iron(II) salts.
  • This method yields high purity product with yields up to 96%, confirmed by NMR and elemental analysis.
  • Side reactions are minimized by controlling amine pKa and reaction conditions.
  • Further functionalization via diazotization and azo coupling expands the chemical utility of the compound.
  • These synthetic strategies have been validated by multiple studies and provide a robust platform for preparing this and related anthraquinone derivatives for medicinal and chemical research purposes.

Scientific Research Applications

Chemistry: In chemistry, 9,10-anthracenedione, 1-[(2-hydroxyethyl)amino]- is used as a precursor for synthesizing various dyes and pigments. Its ability to undergo multiple chemical reactions makes it a versatile intermediate in organic synthesis .

Biology and Medicine: This compound has shown promise in biological and medical research due to its anticancer and antimicrobial properties. It is being studied for its potential to inhibit the growth of cancer cells and its effectiveness against various bacterial and fungal infections .

Industry: In the industrial sector, this compound is used in the production of dyes for textiles and other materials. Its stability and vibrant color make it a valuable component in dye formulations .

Mechanism of Action

The mechanism of action of 9,10-anthracenedione, 1-[(2-hydroxyethyl)amino]- involves its interaction with cellular components. In anticancer applications, it is believed to intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also generate reactive oxygen species, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Tables

Table 1: Comparative Potency of Aminoanthraquinones

Compound Relative Potency (vs ADR) Key Structural Features
DHAQ 5–10× higher Two hydroxyl, four aminoethyl
HAQ Intermediate One hydroxyl, four aminoethyl
AQ 100× lower No hydroxyl, four aminoethyl
Mitoxantrone 2–5× higher Two hydroxyl, two aminoethyl

Data from

Table 2: Clinical and Toxicological Profiles

Compound Clinical Status Key Toxicity
DHAQ Phase I trials Myelosuppression, skin staining
Mitoxantrone FDA-approved Cardiotoxicity (low risk)
Adriamycin Widely used Cardiotoxicity, alopecia

Data from

Biological Activity

9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- is a derivative of anthracenedione that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique structural arrangement that enhances its solubility and interaction with biological targets, making it significant in medicinal chemistry.

The molecular formula of 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- is C₁₄H₁₅N₁O₂, with a molecular mass of approximately 241.28 g/mol. Its structure includes an anthracene core with a hydroxyethylamino side chain, contributing to its reactivity and biological efficacy.

Biological Activities

9,10-Anthracenedione derivatives are noted for several biological activities:

  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. Studies have shown that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cardiotoxicity Reduction : Unlike other anthracycline derivatives like daunorubicin, which are known for their cardiotoxic effects, 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]- has been observed to inhibit lipid peroxidation in cardiac tissues, suggesting a lower risk of cardiotoxicity .

The mechanism through which 9,10-Anthracenedione exerts its biological effects includes:

  • Electrophilic Interactions : The electron-rich nature of the anthraquinone structure allows it to engage in electrophilic substitution reactions with biological molecules.
  • Redox Cycling : The compound's ability to participate in redox cycling may contribute to its antitumor effects by generating reactive oxygen species (ROS) that induce cell death in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of 9,10-Anthracenedione derivatives:

  • Antitumor Efficacy : A study reported the use of 1,4-Bis((2-hydroxyethyl)amino)anthraquinone (HAQ), a derivative similar to 9,10-Anthracenedione. This compound was found to be less toxic than daunorubicin while maintaining potent antitumor activity .
  • Toxicological Assessments : Screening assessments have identified potential ecological risks associated with certain anthracenedione compounds due to their persistence and bioaccumulation potential. However, specific assessments on human health risks related to 9,10-Anthracenedione have indicated lower priority concerns .

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds similar to 9,10-Anthracenedione:

Compound NameCAS NumberKey Features
1-Amino-4-(methylamino)-9,10-anthracenedione86722-66-9Exhibits strong dye properties; used in textiles
1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione2379-90-0Known for antioxidant activity; potential use in cosmetics
1-Amino-4-hydroxyanthraquinoneNot specifiedUsed as a dye; lower solubility compared to others

Q & A

Q. What are the optimal synthetic routes for 1-[(2-hydroxyethyl)amino]-9,10-anthracenedione?

The compound can be synthesized via a one-pot reaction using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) as a base. Key steps include:

  • Sequential addition of 2-arylmethylbenzonitrile and brominated aryl reagents to LDA/THF at low temperatures (−78°C).
  • Quenching the reaction with aqueous NH₄Cl to yield 9-aminoanthracene derivatives.
  • Purification via column chromatography and characterization using NMR (¹H/¹³C), IR, and UV-Vis spectroscopy . Note: Substituting the brominated reagent with 2-bromoethanol or similar hydroxyalkyl halides may enable introduction of the 2-hydroxyethylamino group.

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H NMR : Look for signals corresponding to the hydroxyethyl group (e.g., δ 3.6–3.8 ppm for -CH₂OH and δ 4.2–4.5 ppm for -NHCH₂-). Anthracene protons typically appear as multiplets in δ 7.5–8.5 ppm .
  • IR : Confirm the presence of -NH (≈3300 cm⁻¹) and carbonyl (≈1670 cm⁻¹) groups .
  • UV-Vis : Anthracenedione derivatives show strong absorbance in the 400–600 nm range due to π→π* transitions; substituents like hydroxyethylamino may shift λmax .

Advanced Research Questions

Q. How does the hydroxyethylamino substituent influence electronic properties and dye performance?

The -NHCH₂CH₂OH group enhances solubility in polar solvents and alters electron density on the anthracenedione core, affecting:

  • Redox behavior : Cyclic voltammetry can reveal shifts in reduction potentials due to electron-donating effects .
  • Optical properties : Compare λmax and molar absorptivity with unsubstituted anthracenediones (e.g., 9,10-anthraquinone) to quantify substituent effects .
  • Application in dye-sensitized systems : Test adsorption on TiO₂ or cellulose substrates to evaluate efficiency in photovoltaics or textile dyeing .

Q. What mechanistic insights explain contradictions in synthetic yields for similar derivatives?

Variations in yields (e.g., 50–85% for 9-aminoanthracene derivatives) may arise from:

  • Steric hindrance : Bulky aryl groups reduce reactivity at the anthracene C-10 position .
  • Solvent effects : THF stabilizes intermediates, but trace moisture can deactivate LDA. Use rigorously dried solvents and inert atmospheres .
  • Temperature control : Maintain −78°C during reagent addition to prevent side reactions .

Q. Can this compound serve as a precursor for anticancer agents?

Anthracenediones with aminoalkyl side chains (e.g., mitoxantrone) intercalate DNA and inhibit topoisomerase II. To assess potential:

  • Structure-activity relationship (SAR) studies : Modify the hydroxyethyl group (e.g., replace with -CH₂CH₂NHR) and test cytotoxicity in cancer cell lines .
  • Chelation capacity : Evaluate metal-binding properties (e.g., with Fe³+ or Cu²+) to design redox-active chemotherapeutics .

Methodological and Safety Considerations

Q. What precautions are critical during handling and storage?

  • Toxicity : Anthracenedione derivatives may be mutagenic. Use fume hoods, gloves, and PPE .
  • Light sensitivity : Store in amber vials under inert gas to prevent photodegradation .
  • Waste disposal : Follow EPA guidelines for halogenated/organic waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-
Reactant of Route 2
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9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-

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